molecular formula C19H29N3O3 B2680046 1-(2-Phenoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034291-36-4

1-(2-Phenoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2680046
CAS RN: 2034291-36-4
M. Wt: 347.459
InChI Key: YJNGBYCPRLFNAX-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Flexible Acetylcholinesterase Inhibitors

Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that altering the spacer length between pharmacophoric moieties can optimize inhibitory activities against acetylcholinesterase, a key enzyme in the breakdown of acetylcholine and a target for Alzheimer's disease treatment. This study demonstrates the potential of urea derivatives in developing treatments for neurodegenerative diseases (Vidaluc et al., 1995).

Urea and Methylolphenols Cocondensation

Investigations into the reactions of urea with methylolphenols under acidic conditions have revealed pathways to synthesize complex urea-phenol compounds. These findings have implications for creating new polymeric materials with potential applications in coatings and adhesives (Tomita & Hse, 1992).

Metalation and Cleavage of Highly Hindered Ureas

Studies on the metalation and cleavage of sterically protected ureas have provided insights into synthetic strategies for modifying urea compounds. This research is crucial for the development of novel organic synthesis methodologies (Hassel & Seebach, 1978).

Antimicrobial Activity of Urea Derivatives

The synthesis and evaluation of N-substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have demonstrated moderate antimicrobial activities. This area of research highlights the potential of urea derivatives in developing new antimicrobial agents (Reddy et al., 2003).

Neuropeptide Y5 Receptor Antagonists

Urea derivatives have also been explored for their potential in acting as neuropeptide Y5 (NPY5) receptor antagonists, with significant implications for treating obesity and related metabolic disorders. This research underscores the versatility of urea compounds in therapeutic applications (Fotsch et al., 2001).

properties

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-19(20-9-13-25-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-12-24-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNGBYCPRLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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